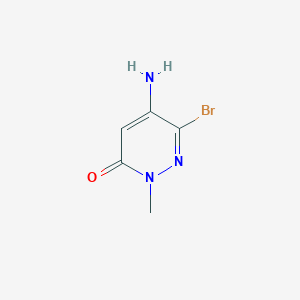

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one

Overview

Description

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a compound with the molecular formula C5H6BrN3O and a molecular weight of 204.0259 . It is a derivative of pyridazin-3(2H)-one, a versatile pharmacophore known for its diverse pharmacological activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton, to which our compound belongs, is typically prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is characterized by a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a keto functionality . This structure allows for easy functionalization at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, have been used in the synthesis of a variety of pharmacologically active compounds . For example, some 5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones and related 5-aryl-6-methyl-pyridazin-3(2H)ones were synthesized and evaluated for their pharmacological profile .Scientific Research Applications

Divergent Synthesis Routes

One area of focus has been the development of divergent synthesis routes for related compounds. For instance, research by Ermolat’ev and Van der Eycken (2008) highlights a novel synthesis of substituted 2-aminoimidazoles starting from 2-aminopyrimidines, which could be related to the structural manipulation of compounds similar to 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one (Ermolat’ev & Van der Eycken, 2008).

Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives

Rahimizadeh, Nikpour, and Bakavoli (2007) explored a new route to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives, starting from compounds that share a bromo-substituted pyrimidine structure, indicating potential for varied synthetic applications of bromo-substituted pyridazines (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Modes of Action of Pyridazinone Herbicides

Investigations into the modes of action of pyridazinone herbicides by Hilton et al. (1969) have provided insights into how substituted pyridazinone compounds, similar in structure to 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, affect photosynthesis and plant growth, suggesting potential agrochemical applications (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives

Ibrahim and Behbehani (2014) reported on the synthesis of a new class of pyridazin-3-one derivatives, showcasing the versatility of these compounds in synthesizing fused azines, which are significant for developing novel pharmaceuticals and materials (Ibrahim & Behbehani, 2014).

Polysubstituted Pyridazinones

Pattison et al. (2009) have shown that pyridazin-3(2H)-one can serve as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, highlighting the compound's role in drug discovery and the development of polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

properties

IUPAC Name |

5-amino-6-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-9-4(10)2-3(7)5(6)8-9/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFUJYKGBKVOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484865.png)

amine hydrochloride](/img/structure/B1484870.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)